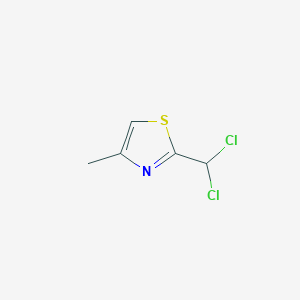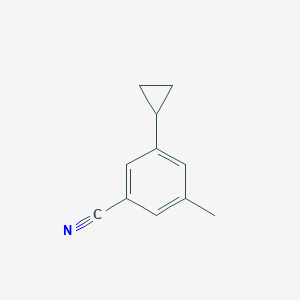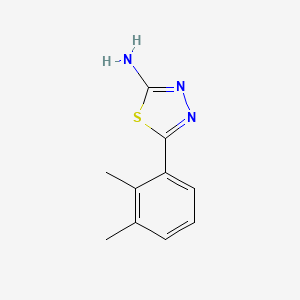
4-Chloro-5,7-dimethoxycoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5,7-dimethoxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring substances found in many plants and are known for their aromatic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethoxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst. For this compound, the starting materials would include 4-chlorophenol and 3,5-dimethoxyphenol, which react with ethyl acetoacetate under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the Pechmann condensation reaction. This would require optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the compound.
化学反应分析
Types of Reactions
4-Chloro-5,7-dimethoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Amino or thiol-substituted coumarins.
科学研究应用
4-Chloro-5,7-dimethoxycoumarin has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the synthesis of other bioactive compounds and as a precursor in organic synthesis.
作用机制
The mechanism of action of 4-Chloro-5,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways. For instance, its analgesic effects are mediated through the modulation of serotonin receptors and monoamine neurotransmitters. The compound can also inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer properties.
相似化合物的比较
Similar Compounds
5,7-Dimethoxycoumarin: Lacks the chlorine atom but shares similar biological activities.
7-Hydroxycoumarin: Known for its antioxidant and antimicrobial properties.
4-Methylcoumarin: Another coumarin derivative with distinct chemical properties.
Uniqueness
4-Chloro-5,7-dimethoxycoumarin is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and potential applications. The chlorine atom provides a site for further chemical modifications, while the methoxy groups contribute to its biological activity and solubility.
属性
分子式 |
C11H9ClO4 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC 名称 |
4-chloro-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO4/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-5H,1-2H3 |
InChI 键 |
KRYYHPSOBZBXJF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)C(=CC(=O)O2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide](/img/structure/B13697221.png)
![cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)
![4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)
![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)

![(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B13697247.png)



![2-Amino-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13697272.png)
![(R)-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one](/img/structure/B13697276.png)


![2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate](/img/structure/B13697312.png)
